



## Dosing and administration schedule for MK-1484 in clinical trials

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# **Application Notes and Protocols for MK-1484 in Clinical Trials**

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the available information on the dosing, administration, and mechanism of action of MK-1484, a selective interleukin-2 (IL-2) agonist, based on publicly accessible clinical trial data. The provided protocols are illustrative and based on the design of the Phase 1 clinical trial NCT05382325.

### **Dosing and Administration**

MK-1484 is currently under investigation in a Phase 1 clinical trial (NCT05382325) as both a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab in adult participants with advanced or metastatic solid tumors.[1][2] The primary objectives of this trial are to evaluate the safety and tolerability of MK-1484 and to establish a recommended Phase 2 dose (RP2D).[1][2]

The administration of MK-1484 is via subcutaneous injection every three weeks (Q3W).[1][3] The dosing schedules for the monotherapy and combination therapy arms of the trial are detailed below.

#### **Quantitative Dosing Summary**



Table 1: MK-1484 Monotherapy Dosing Schedule

Parameter	Value
Drug	MK-1484
Route of Administration	Subcutaneous Injection
Dosing Frequency	Every 3 weeks (Q3W)
Dose Levels	Dose escalation from 0.2 mg to 60 mg
Treatment Duration	Up to 35 cycles (approximately 24 months)

Table 2: MK-1484 and Pembrolizumab Combination Therapy Dosing Schedule[1][3]

Parameter	Value
Drug	MK-1484 in combination with Pembrolizumab
MK-1484 Route of Administration	Subcutaneous Injection
MK-1484 Dosing Frequency	Every 3 weeks (Q3W)
MK-1484 Dose Levels	Dose escalation from 10 mg to 60 mg
Pembrolizumab Dose	200 mg
Pembrolizumab Route of Administration	Intravenous Infusion
Pembrolizumab Dosing Frequency	Every 3 weeks (Q3W)
Treatment Duration	Up to 35 cycles (approximately 24 months)

### **Experimental Protocols**

The following are generalized protocols for the administration and monitoring of MK-1484 in a clinical trial setting, based on the information available for NCT05382325. These protocols are for informational purposes only and do not replace the official clinical trial protocol.

### **Protocol 1: Subject Screening and Enrollment**



- Inclusion Criteria Assessment: Verify that each potential participant meets all inclusion criteria, including but not limited to:
  - Histologically or cytologically confirmed advanced or metastatic solid tumor.[4]
  - Has received or been intolerant to standard-of-care therapies.[4]
  - Measurable disease as per RECIST 1.1 criteria.[4]
  - Adequate organ function.[1]
- Exclusion Criteria Assessment: Confirm that the potential participant does not meet any of the exclusion criteria, such as active CNS metastases, history of severe hypersensitivity to monoclonal antibodies, or active autoimmune disease requiring systemic treatment.[3]
- Informed Consent: Obtain written informed consent from the participant after a thorough explanation of the study, including potential risks and benefits.

# Protocol 2: MK-1484 Administration (Monotherapy and Combination Therapy)

- Dose Preparation: Prepare the assigned dose of MK-1484 for subcutaneous injection according to the study's pharmacy manual. For the combination therapy arm, prepare the 200 mg dose of pembrolizumab for intravenous infusion.
- Pre-administration Checks:
  - Confirm participant identity.
  - Review for any new or worsening adverse events since the last visit.
  - Ensure all pre-dose assessments are completed.
- Administration:
  - MK-1484: Administer the prepared dose of MK-1484 as a subcutaneous injection. Rotate injection sites.



- Pembrolizumab (Combination Arm): Administer the 200 mg dose of pembrolizumab as an intravenous infusion over the specified time.
- Post-administration Monitoring: Monitor the participant for any immediate adverse reactions following administration.

#### **Protocol 3: Safety and Efficacy Monitoring**

- Adverse Event Monitoring: At each study visit, assess and grade any adverse events using the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE) v5.0.[5]
- Dose-Limiting Toxicity (DLT) Assessment: During the first cycle of treatment, closely monitor for any DLTs, which are predefined in the trial protocol and include severe hematologic and non-hematologic toxicities.[5]
- Pharmacokinetic Analysis: Collect blood samples at pre-specified time points before and after MK-1484 administration to determine pharmacokinetic parameters such as Cmax, Cmin, and AUC.[3]
- Tumor Assessment: Perform tumor imaging (e.g., CT or MRI scans) at baseline and at regular intervals during the study to assess disease response according to RECIST 1.1.
- Biomarker Analysis: Collect tumor tissue samples at baseline for biomarker analysis.[4]

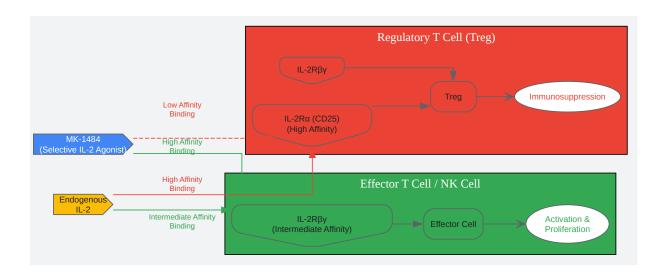
# Signaling Pathway and Experimental Workflow Mechanism of Action: Selective IL-2 Agonism

MK-1484 is a selective agonist of the interleukin-2 (IL-2) receptor.[6][7] Specifically, it is designed to preferentially bind to the intermediate-affinity IL-2 receptor beta-gamma (IL-2R $\beta\gamma$ ) complex, which is expressed on effector T cells and Natural Killer (NK) cells. This selective binding is intended to stimulate the proliferation and activation of these anti-tumor immune cells.

Crucially, MK-1484 has a lower affinity for the high-affinity IL-2 receptor alpha-beta-gamma (IL-2Rαβγ) complex, which is highly expressed on regulatory T cells (Tregs). By avoiding the



strong activation and expansion of immunosuppressive Tregs, MK-1484 aims to shift the balance of the immune response in the tumor microenvironment towards an anti-tumor state.



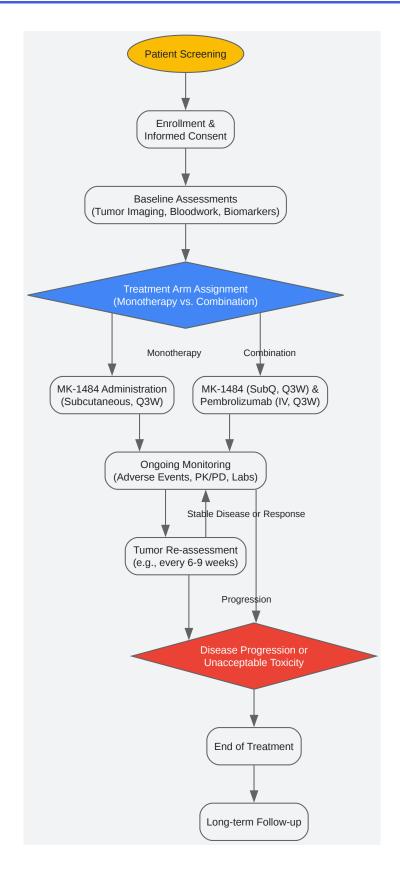
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Caption: MK-1484 selectively activates the IL-2RBy pathway on effector immune cells.

#### **Experimental Workflow for Clinical Trial**

The following diagram illustrates the general workflow for a participant in the MK-1484 clinical trial.





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Caption: Generalized workflow for a patient in the MK-1484 clinical trial.



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#### References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. A Study of MK-1484 as Monotherapy and in Combination With Pembrolizumab In Advanced or Metastatic Solid Tumors - MSD [msdclinicaltrials.com]
- 3. clinicaltrial.be [clinicaltrial.be]
- 4. m.youtube.com [m.youtube.com]
- 5. A Study of MK-1484 as Monotherapy and in Combination With Pembrolizumab (MK-3475) In Advanced or Metastatic Solid Tumors (MK-1484-001) [clin.larvol.com]
- 6. About | Sutro Biopharma, Inc. [sutrobio.com]
- 7. sutrobio.com [sutrobio.com]
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